5-Iodo-1-methyl-1H-1,2,3-triazole
Overview
Description
5-Iodo-1-methyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C3H4IN3 and its molecular weight is 208.99. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
5-Iodo-1,2,3-triazoles, including 5-Iodo-1-methyl-1H-1,2,3-triazole, are synthesized using various methods and have significant applications in chemistry. An efficient synthesis method for diiodo-1,2,3-triazoles and their derivatives has been developed, revealing the formation of two tautomers upon N-alkylation. These compounds have been characterized by NMR, infrared spectra, and elemental analyses (Chand et al., 2016). Additionally, a novel copper-catalyzed aqueous multicomponent synthetic method for 5-iodo-1,2,3-triazoles has been developed, effective for substrates including biologically relevant compounds (Li et al., 2017).
Photophysical and Biological Properties
New derivatives of triazoles, specifically 5-aryl-4-arylethynyl-1H-1,2,3-triazoles, have been synthesized and their optical properties investigated. These molecules possess notable fluorescence properties with substantial Stokes shifts, indicating potential applications in photophysical and biological fields (Efremova et al., 2021).
Building Blocks in Synthesis
5-Iodo-1,2,3-triazoles are recognized as versatile building blocks in synthetic chemistry. They are utilized in the synthesis of diverse 1,4,5-trisubstituted 1,2,3-triazoles, creating new C–C, C–heteroatom, or C–D(T) bonds. Their application areas extend to the creation of radiolabeled compounds, highlighting their versatility (Balova et al., 2020).
Supramolecular Chemistry
1,2,3-Triazoles, including 5-iodo variants, have been the subject of extensive research due to their diverse supramolecular interactions. Their utility extends beyond click chemistry into areas like anion recognition, catalysis, and photochemistry, underscoring their versatility as functional units in supramolecular chemistry (Schulze & Schubert, 2014).
Halogen Bonding Studies
Studies on the halogen bonding interactions of 5-iodo-1,2,3-triazoles have provided insights into their potential as ligands in biological systems. Molecular docking studies showed the possibility of iodine atoms in these compounds forming halogen bonds with active sites in enzymes, suggesting applications in medicinal chemistry (He et al., 2020).
Mechanistic Insights in Chemical Reactions
Mechanistic studies of copper(I)-catalyzed formation of 5-iodo-1,2,3-triazoles from azide and terminal alkyne have been conducted. These studies contribute to the understanding of reaction pathways and can inform the development of more efficient synthetic methods (Barsoum et al., 2015).
Future Directions
The future directions in the research and application of 1,2,3-triazoles, including 5-Iodo-1-methyl-1H-1,2,3-triazole, involve the development of more efficient and effective synthesis methods. There is also a demand for the expansion of ways to access new 1,2,3-triazole heterocyclic rings in rapid, efficient, and versatile ways .
Mechanism of Action
Target of Action
It’s known that 1,2,3-triazole derivatives can interact with a variety of receptors and enzymes, exhibiting a broad range of important biological activities .
Mode of Action
5-Iodo-1-methyl-1H-1,2,3-triazole, like other 1,2,3-triazoles, is likely to interact with its targets via an intermolecular proton-transfer mechanism . This interaction can lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
1,2,3-triazole derivatives are known to influence a wide range of biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
The compound’s molecular weight is 208988 Da , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Given the broad range of biological activities exhibited by 1,2,3-triazole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
This compound, like other 1,2,3-triazoles, is known for its strong stability under thermal and acidic conditions . This suggests that it may retain its efficacy and stability under a variety of environmental conditions.
Properties
IUPAC Name |
5-iodo-1-methyltriazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4IN3/c1-7-3(4)2-5-6-7/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRKYKMVUDVTHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693138 | |
Record name | 5-Iodo-1-methyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196152-43-8 | |
Record name | 5-Iodo-1-methyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-iodo-1-methyl-1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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